5,6-Difluorobenzimidazole
Overview
Description
5,6-Difluorobenzimidazole is a chemical compound with the molecular formula C7H4F2N2 . It is a type of benzimidazole, which is a class of heterocyclic aromatic organic compounds .
Synthesis Analysis
The synthesis of 5,6-Difluorobenzimidazole involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Another method involves the reaction of 2-mercapto-5,6-difluorobenzimidazole with aliphatic and alicyclic ketones in acetic acid .Molecular Structure Analysis
The molecular structure of 5,6-Difluorobenzimidazole consists of a benzene ring fused to an imidazole ring . The molecular weight is 154.12 g/mol .Chemical Reactions Analysis
5,6-Difluorobenzimidazole can react with aliphatic and alicyclic ketones in acetic acid to afford fluorinated derivatives of 2,3-disubstituted benz .Physical And Chemical Properties Analysis
5,6-Difluorobenzimidazole has a density of 1.5±0.1 g/cm3, a boiling point of 369.5±22.0 °C at 760 mmHg, and a flash point of 177.3±22.3 °C . It has two hydrogen bond acceptors, one hydrogen bond donor, and no freely rotating bonds .Scientific Research Applications
-
Pharmaceutical Research
- 5,6-Difluorobenzimidazole is a type of benzimidazole, which is a class of compounds that has significant importance in medicine . Benzimidazole derivatives are used in a variety of medications with different types of biological activity, including antiulcer, antiviral, antitumor, and antifungal .
- The insertion of fluorine atoms into the molecules of heterocyclic compounds, such as benzimidazoles, can lead to a significant increase in biological activity . This makes 5,6-Difluorobenzimidazole a potentially valuable compound for the development of new drugs.
- For example, the 5,6-dichloro-4-fluorobenzimidazole derivative exhibited high activity toward human cytomegalovirus, with an IC50 value of 0.9 μM . It was also active against hepatitis B virus, with IC50 values ranging from 0.001 to 10 μM .
-
Chemical Synthesis
- 5,6-Difluorobenzimidazole can be used as a building block in the synthesis of various chemical compounds . For example, it is used in the synthesis of nonpeptide antagonists of the angiotensin II receptor .
- Various methods have been described for the preparation of benzimidazole derivatives, but only a few of them have been used for the synthesis of fluorine-containing analogs like 5,6-Difluorobenzimidazole .
-
Fluorine-Containing Heterocycles
- 5,6-Difluorobenzimidazole can react with aliphatic and alicyclic ketones in acetic acid in the presence of a catalytic amount of sulfuric acid to afford fluorinated derivatives of 2,3-disubstituted benz .
- Reaction with aromatic α-haloketones occurs in another way, furnishing different types of compounds .
-
Zeolitic Imidazolate Frameworks
- 5,6-Difluorobenzimidazole has been used in the synthesis of multivariate zeolitic imidazolate frameworks (ZIFs) .
- These frameworks are a large class of crystalline porous materials composed of inorganic nodes bridged by polytopic organic linkers .
- They are recognized for their gas adsorption properties .
-
Fluorine-Containing Heterocycles
- 5,6-Difluorobenzimidazole can react with aliphatic and alicyclic ketones in acetic acid in the presence of a catalytic amount of sulfuric acid to afford fluorinated derivatives of 2,3-disubstituted benz .
- Reaction with aromatic α-haloketones occurs in another way, furnishing different types of compounds .
-
Push-Pull Triarylamine Dyes
Future Directions
The future directions of 5,6-Difluorobenzimidazole research could involve further exploration of its synthesis methods and biological activities . The insertion of fluorine atoms into the molecules of heterocyclic compounds like benzimidazoles can lead to a significant increase in biological activity , suggesting potential for future drug development.
properties
IUPAC Name |
5,6-difluoro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYQNPPZFVAZLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323080 | |
Record name | 5,6-Difluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Difluorobenzimidazole | |
CAS RN |
78581-99-4 | |
Record name | 78581-99-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-Difluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-difluoro-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.